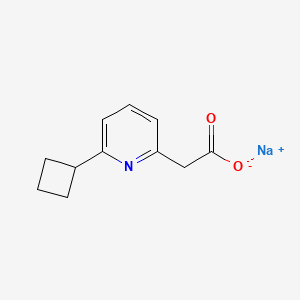

Sodium 2-(6-cyclobutylpyridin-2-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

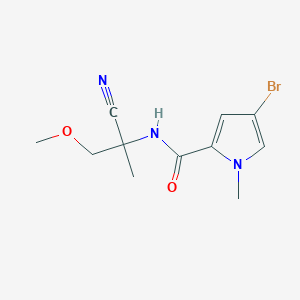

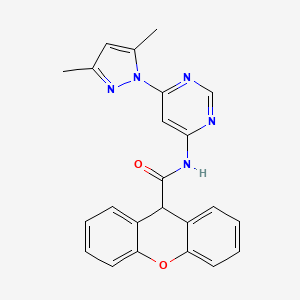

Sodium 2-(6-cyclobutylpyridin-2-yl)acetate is a chemical compound with the molecular formula C11H12NNaO2 and a molecular weight of 213.21 . It is provided by various suppliers for research and development purposes .

Molecular Structure Analysis

The molecular structure of Sodium 2-(6-cyclobutylpyridin-2-yl)acetate consists of a sodium atom, a cyclobutyl group, a pyridin-2-yl group, and an acetate group .Applications De Recherche Scientifique

Chemical Synthesis and Mechanism

Sodium 2-(6-cyclobutylpyridin-2-yl)acetate's application in scientific research is extensive, particularly in the field of chemical synthesis and understanding reaction mechanisms. For example, it has been involved in studies on C−H activation processes. Sodium acetate has facilitated C−H activation in phenyl imines using specific metal complexes, with regioselectivity influenced by steric effects and solvent dependency, illustrating the compound's role in fine-tuning reaction conditions for desired outcomes (Li, Brennessel, & Jones, 2009).

Catalysis and Material Synthesis

Sodium acetate acts as a catalyst in the synthesis of medicinally relevant scaffolds, such as the 4-pyridinyl-2-amino-4H-chromene scaffold, demonstrating its versatility in facilitating efficient chemical transformations. This catalyst enables rapid synthesis with high yields, indicating its potential for producing compounds with biomedical applications (Elinson, Ryzhkov, Vereshchagin, Korshunov, Novikov, & Egorov, 2017).

Energy Storage Applications

In energy storage, sodium acetate is involved in the enhancement of electrochemical properties of materials such as Na3V2(PO4)3 nanograins. These nanograins, when dispersed in various carbon matrices, show promising applications in symmetric sodium-ion batteries, offering a pathway to efficient, large-scale, and low-cost energy storage solutions (Li, Dong, Xu, Xu, He, & Mai, 2014).

Antimicrobial and Antioxidant Effects

Moreover, sodium acetate has been investigated for its antimicrobial and antioxidant effects in food preservation, particularly in enhancing the shelf life of refrigerated salmon slices. Its efficiency against spoilage microorganisms and ability to delay lipid oxidation suggests a role in food science and technology, aiming for safer and longer-lasting food products (Sallam, 2007).

Heat Storage in Solar Heating Systems

Lastly, the heat storage capabilities of sodium acetate trihydrate, a phase change material, have been explored for potential use in solar heating systems. Its high heat of fusion and ability to supercool make it an attractive candidate for long-term heat storage, addressing the challenge of phase separation through the addition of thickening agents and polymers (Kong, Dannemand, Johansen, Fan, Dragsted, Englmair, & Furbo, 2016).

Propriétés

IUPAC Name |

sodium;2-(6-cyclobutylpyridin-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.Na/c13-11(14)7-9-5-2-6-10(12-9)8-3-1-4-8;/h2,5-6,8H,1,3-4,7H2,(H,13,14);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHWGPPRDMJWIPO-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC=CC(=N2)CC(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12NNaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-(6-cyclobutylpyridin-2-yl)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-diphenyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2842720.png)

![2-[(3-Bromo-4-methoxyphenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B2842722.png)

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B2842724.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2842725.png)

![4-[(3-Bromobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2842727.png)

![(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2842729.png)

![N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2842734.png)

![(1S,5S)-6,6-Dimethyl-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2842735.png)